molecular formula C12H23ClN2O2 B2925390 tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride CAS No. 1820575-47-0

tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride

Cat. No. B2925390
CAS RN: 1820575-47-0
M. Wt: 262.78
InChI Key: NLBLXZTXBHYFCH-IYPAPVHQSA-N
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Description

The compound “tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride” is a chemical compound with the Inchi Code 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(14)6-9;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m1./s1 . It is related to the bicyclo[4.3.0]nonane scaffold, also known as a hydrindane, which is a common structural motif found in many terpenoid structures .


Synthesis Analysis

The synthesis of compounds similar to “tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride” has been a challenge for synthetic chemists due to the need for appropriate regio- and stereo-selectivity . The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound , has been used in the synthesis of tropane alkaloids .


Molecular Structure Analysis

The molecular structure of “tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride” is complex, with a bicyclic structure that includes a nitrogen atom . This structure is part of a larger class of compounds known as azabicyclo compounds .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the synthesis of tropane alkaloids , which are a class of bicyclic organic compounds that possess a wide range of pharmacological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, often utilizes similar bicyclic structures for the preparation of these biologically active molecules .

Development of Peptide Mimetics

Due to its rigid bicyclic structure, this compound is valuable in the development of peptide mimetics . These are compounds that mimic the biological activity of peptides and can be more stable, bioavailable, and selectively targeted. The compound’s ability to induce conformational stability in peptide chains makes it a significant contributor to this field of research .

Crystallography Studies

In crystallography, the compound can be used to study the impact of unsaturation on crystal structures and intermolecular networks. Its saturated and unsaturated analogues provide insights into the significant differences in crystallization and molecular interactions .

Organic Synthesis Methodology

This compound is also involved in the advancement of organic synthesis methodologies . It can be used to explore new synthetic pathways, improve reaction conditions, and develop more efficient and selective catalysts. Its unique structure offers a versatile framework for constructing complex organic molecules .

Medicinal Chemistry Research

In medicinal chemistry, researchers utilize this compound to design and synthesize new drug candidates. Its bicyclic framework is particularly useful in creating small molecule inhibitors that can interact with various biological targets, leading to potential therapeutic applications .

Chemical Biology Probes

The compound’s structure is ideal for creating chemical biology probes . These probes can help in understanding biological processes at the molecular level by interacting with specific proteins or nucleic acids within cells, thus providing valuable insights into cellular functions and disease mechanisms .

Material Science

In material science, the compound’s structural features can be harnessed to create novel materials with specific properties. Its rigid backbone can contribute to the development of polymers with enhanced strength and stability .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in calibrating instruments or developing new detection methods .

properties

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLXZTXBHYFCH-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride

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